molecular formula C11H12F3NO4 B8030890 1-Butoxy-3-nitro-5-(trifluoromethoxy)benzene

1-Butoxy-3-nitro-5-(trifluoromethoxy)benzene

Cat. No.: B8030890
M. Wt: 279.21 g/mol
InChI Key: DZRKAPVHBOFTDU-UHFFFAOYSA-N
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Description

1-Butoxy-3-nitro-5-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C11H11F3NO4. It belongs to the class of nitrobenzene derivatives and is characterized by the presence of a butoxy group, a nitro group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-Butoxy-3-nitro-5-(trifluoromethoxy)benzene typically involves the nitration of a precursor compound followed by the introduction of the butoxy and trifluoromethoxy groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the benzene ring. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Butoxy-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The butoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Butoxy-3-nitro-5-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butoxy-3-nitro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

1-Butoxy-3-nitro-5-(trifluoromethoxy)benzene can be compared with other nitrobenzene derivatives such as:

  • 1-Methoxy-3-nitro-5-(trifluoromethoxy)benzene
  • 1-Ethoxy-3-nitro-5-(trifluoromethoxy)benzene
  • 1-Propoxy-3-nitro-5-(trifluoromethoxy)benzene

These compounds share similar structural features but differ in the length and nature of the alkoxy group. The presence of the butoxy group in this compound may confer unique chemical and physical properties, making it distinct from its analogs.

Properties

IUPAC Name

1-butoxy-3-nitro-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO4/c1-2-3-4-18-9-5-8(15(16)17)6-10(7-9)19-11(12,13)14/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRKAPVHBOFTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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